Physicochemical Identity and Purity Benchmarking Against Closest Available Comparator
A comprehensive literature and database search (PubChem, Google Patents, PubMed, authoritative spectral databases) returned no quantitative biological activity data, no patent efficacy claims, and no in vitro/in vivo comparator studies for this compound. The only verifiable quantitative differentiation available is its unique molecular identity and purity specification as provided by non-excluded reputable vendors, benchmarked against its most structurally similar commercially available comparator, 1-(2,5-difluorobenzyl)piperazine (CAS 179334-18-0) [1].
| Evidence Dimension | Molecular Weight & Salt Form |
|---|---|
| Target Compound Data | 369.3 g/mol (free base + 2 HCl); dihydrochloride salt |
| Comparator Or Baseline | 212.24 g/mol; free base (no salt) |
| Quantified Difference | MW difference of 157.06 g/mol; distinct salt form impacts solubility and handling |
| Conditions | Computed physicochemical properties from standard cheminformatics tools (PubChem 2.1) |
Why This Matters
For procurement, the dihydrochloride salt form directly determines the compound's solubility, stability, and the actual weight needed to achieve a target free-base concentration in biological assays, making it non-interchangeable with the free base.
- [1] PubChem. (2025). Compound Summary for CID 71783316, 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride. National Center for Biotechnology Information. View Source
